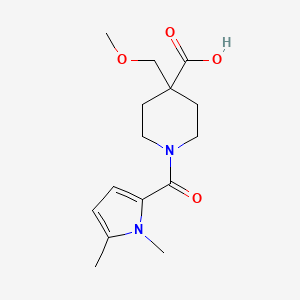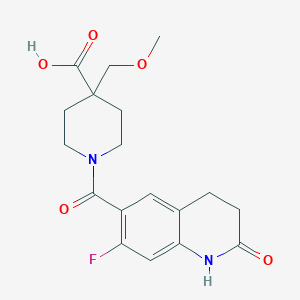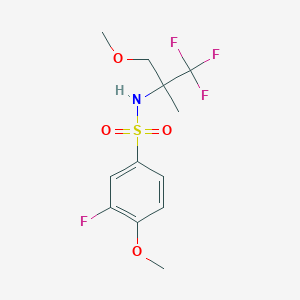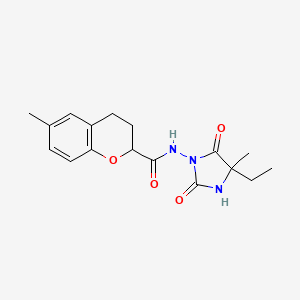![molecular formula C16H22N4O2 B6971828 [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)
[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: is a complex organic compound that features a furan ring, a piperazine ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the furan-2-ylmethylpiperazine derivative.
Pyrazole Ring Introduction: The final step involves the reaction of the furan-2-ylmethylpiperazine derivative with a pyrazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: can be compared with other compounds containing furan, piperazine, and pyrazole rings.
4-Methoxyphenethylamine: Another compound with a similar structure but different functional groups.
2-Aminoethyl methacrylate: Contains a similar piperazine ring but with different substituents.
Uniqueness
- The combination of furan, piperazine, and pyrazole rings in this compound provides unique chemical properties and potential biological activities that are distinct from other similar compounds.
Eigenschaften
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-13(2)20-15(5-6-17-20)16(21)19-9-7-18(8-10-19)12-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDFAIRIFQGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6971748.png)
![1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one](/img/structure/B6971749.png)
![1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide](/img/structure/B6971755.png)


![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)

![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)

![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)

![1-(4-Acetylpiperazin-1-yl)-2-[4-(oxolan-3-yl)phenoxy]propan-1-one](/img/structure/B6971806.png)
![1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6971813.png)
![N-(4-bromophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971839.png)
